molecular formula C7H9N5S B14583621 3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-89-7

3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No.: B14583621
CAS No.: 61139-89-7
M. Wt: 195.25 g/mol
InChI Key: WBSJZLCMXQAHKM-UHFFFAOYSA-N
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Description

3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes a fused triazole and triazine ring system, imparts it with interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethyl-1,2,4-triazine with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolotriazine derivatives.

    Substitution: Various substituted triazolotriazine derivatives.

Scientific Research Applications

3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group enhances its potential as an enzyme inhibitor and antimicrobial agent, distinguishing it from other triazolotriazine derivatives .

Properties

CAS No.

61139-89-7

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

3,6-dimethyl-7-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C7H9N5S/c1-4-6(13-3)8-7-10-9-5(2)12(7)11-4/h1-3H3

InChI Key

WBSJZLCMXQAHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2N=C1SC)C

Origin of Product

United States

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